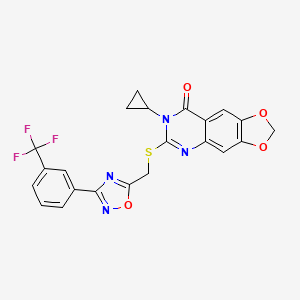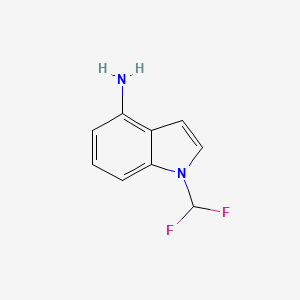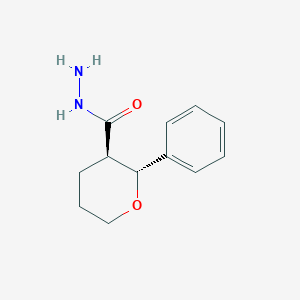![molecular formula C12H13BrO2 B2889067 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone CAS No. 863655-02-1](/img/structure/B2889067.png)
2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Generation and Interception of Isobenzofurans
Research by Faragher and Gilchrist (1976) explored the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones, highlighting the role of brominated compounds in facilitating novel ring formations. They demonstrated that heating 2-(bromomethyl)benzophenone in tetrachloromethane with olefinic or acetylenic dienophiles leads to the formation of naphthalene derivatives through a mechanism involving isobenzofuran generation and cycloaddition. This study underscores the utility of brominated compounds in the synthesis of complex aromatic structures, potentially including derivatives of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone (Faragher & Gilchrist, 1976).
Facile Synthesis of Enantiomerically Pure Compounds
Zhang et al. (2014) described a facile synthesis route to enantiomerically pure diarylethanes, starting from bromo-chlorophenyl compounds. Their work illustrates the potential of brominated ethanones in stereoselective synthesis, suggesting that 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone could serve as a key intermediate in the production of enantiomerically pure substances, which are crucial in the development of pharmaceuticals with specific biological activities (Zhang et al., 2014).
Synthesis of Branched Tryptamines
Salikov et al. (2017) demonstrated the use of cyclopropylketone arylhydrazones for the synthesis of tryptamine derivatives, a process that could be relevant for the utilization of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone in the creation of novel tryptamine-based compounds. Their methodology involves the formation of branched tryptamines, indicating the importance of brominated ethanones in synthesizing complex molecules that may have neuroactive properties (Salikov et al., 2017).
Synthesis and Application in Liquid Crystals
Tinh et al. (1979) investigated the mesomorphic properties of bromo and cyano substituted diarylethanes, highlighting the impact of bromo groups on liquid crystal formations. This research suggests potential applications of brominated compounds like 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone in the development of materials with unique optical and electronic properties, useful in displays and sensor technologies (Tinh, Zann, & Dubois, 1979).
properties
IUPAC Name |
2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-7-12(14)10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDFEPMAABNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone | |
CAS RN |
863655-02-1 |
Source


|
| Record name | 2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

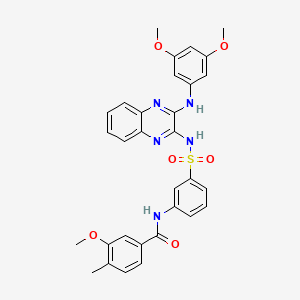
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)
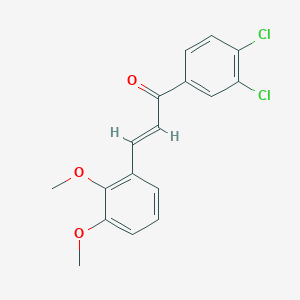
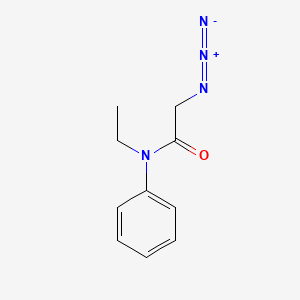
![N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2888990.png)
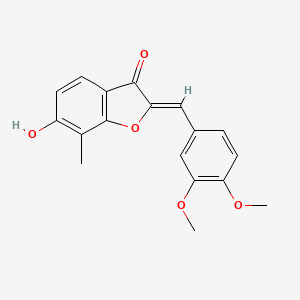
![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)
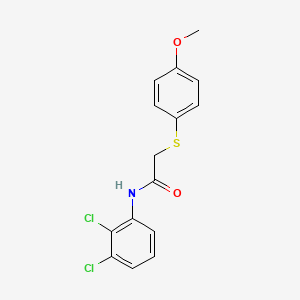
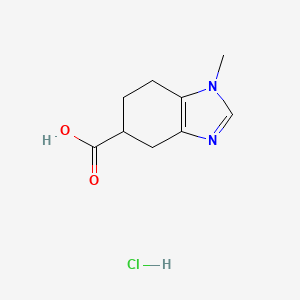
![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)
